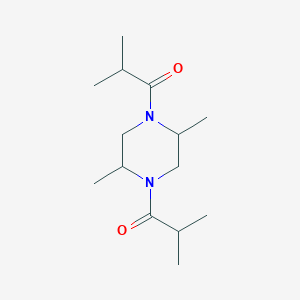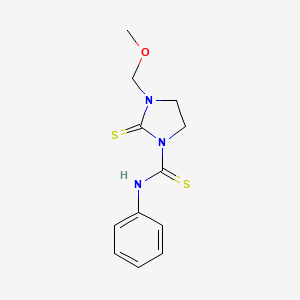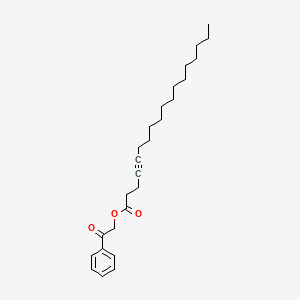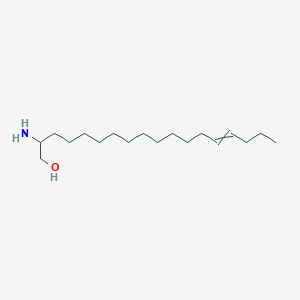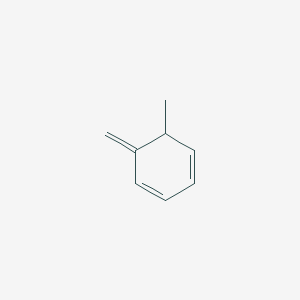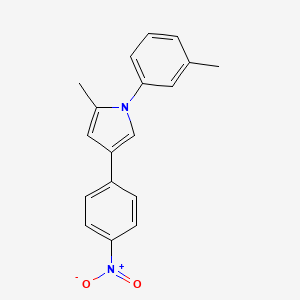
2-Methyl-1-(3-methylphenyl)-4-(4-nitrophenyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(3-methylphenyl)-4-(4-nitrophenyl)-1H-pyrrole is an organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound is notable for its unique substitution pattern, which includes methyl and nitrophenyl groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-methylphenyl)-4-(4-nitrophenyl)-1H-pyrrole typically involves multi-step organic reactions. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of ammonia or primary amines. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, catalysts, and purification methods are critical to ensure high yield and cost-effectiveness in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-(3-methylphenyl)-4-(4-nitrophenyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted pyrroles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group can yield 2-Methyl-1-(3-methylphenyl)-4-(4-aminophenyl)-1H-pyrrole, while electrophilic substitution can produce various halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-Methyl-1-(3-methylphenyl)-4-(4-nitrophenyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism by which 2-Methyl-1-(3-methylphenyl)-4-(4-nitrophenyl)-1H-pyrrole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-1-phenyl-4-(4-nitrophenyl)-1H-pyrrole
- 2-Methyl-1-(3-methylphenyl)-4-phenyl-1H-pyrrole
- 2-Methyl-1-(4-nitrophenyl)-4-phenyl-1H-pyrrole
Uniqueness
The unique substitution pattern of 2-Methyl-1-(3-methylphenyl)-4-(4-nitrophenyl)-1H-pyrrole, with both methyl and nitrophenyl groups, distinguishes it from other similar compounds. This unique structure can lead to different chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
88502-75-4 |
|---|---|
Formule moléculaire |
C18H16N2O2 |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
2-methyl-1-(3-methylphenyl)-4-(4-nitrophenyl)pyrrole |
InChI |
InChI=1S/C18H16N2O2/c1-13-4-3-5-18(10-13)19-12-16(11-14(19)2)15-6-8-17(9-7-15)20(21)22/h3-12H,1-2H3 |
Clé InChI |
OKXSOROYPTUCRO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2C=C(C=C2C)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


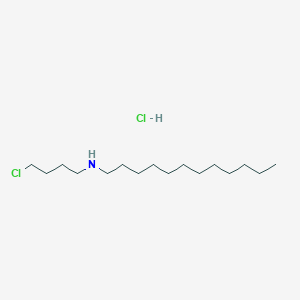
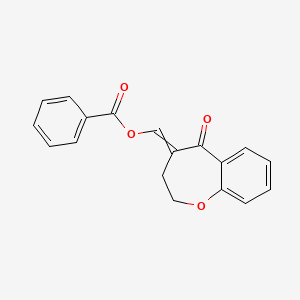
![2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B14387402.png)
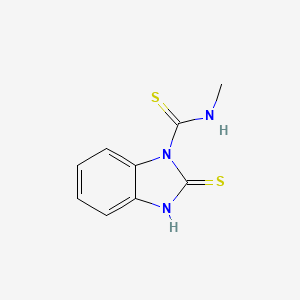
![Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane](/img/structure/B14387413.png)

![N,N-Dimethyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-amine](/img/structure/B14387418.png)

